2H-Isoindole-1-carboxylic acid methyl ester
Overview
Description
2H-Isoindole-1-carboxylic acid methyl ester is a heterocyclic compound with the molecular formula C10H9NO2 It is a derivative of isoindole, a structure known for its aromatic properties and significance in various chemical and biological applications
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 2h-isoindole-1-carboxylic acid methyl ester, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The diverse biological activities of indole derivatives suggest that they have a wide range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Isoindole-1-carboxylic acid methyl ester typically involves the reaction of isoindole derivatives with methyl chloroformate under basic conditions. One common method includes the following steps:
Starting Material: Isoindole is used as the starting material.
Reaction with Methyl Chloroformate: Isoindole reacts with methyl chloroformate in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is carried out at room temperature, and the product is isolated by standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions: 2H-Isoindole-1-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Various substituted isoindole derivatives.
Scientific Research Applications
2H-Isoindole-1-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Isoindoline: A fully reduced form of isoindole, known for its stability and use in various chemical reactions.
Isoindolinone: An oxidized derivative with applications in pharmaceuticals and materials science.
Phthalimide: A related compound with a similar structure, used in organic synthesis and as a precursor to various chemicals.
Uniqueness: 2H-Isoindole-1-carboxylic acid methyl ester is unique due to its specific ester functional group, which allows for diverse chemical modifications. Its aromatic isoindole ring provides stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2H-isoindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)9-8-5-3-2-4-7(8)6-11-9/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJSYGHFZLYJGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CC2=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50314841 | |
Record name | methyl 2H-isoindole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50314841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56365-71-0 | |
Record name | 56365-71-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289126 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2H-isoindole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50314841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of dynamic kinetic resolution for compounds like 1,3-Dihydro-2H-Isoindole-1-carboxylic acid methyl ester?
A: Dynamic kinetic resolution (DKR) is highly valuable for synthesizing enantiomerically pure compounds, which are crucial in pharmaceuticals and other fields. 1,3-Dihydro-2H-Isoindole-1-carboxylic acid methyl ester, being chiral, exists as a mixture of enantiomers. DKR allows for the conversion of both enantiomers into a single desired enantiomer of the product, significantly increasing yield compared to traditional resolution methods that discard half of the racemic starting material. []
Q2: What role does Pseudomonas cepacia lipase (PSL) play in the dynamic kinetic resolution process described in the research?
A: PSL acts as a biocatalyst, specifically a lipase, in the DKR process. It selectively catalyzes the alkoxycarbonylation reaction of one enantiomer of 1,3-Dihydro-2H-Isoindole-1-carboxylic acid methyl ester over the other. This selectivity, combined with the racemization of the unreacted enantiomer, drives the reaction towards the desired optically active carbamate product. []
Q3: What are the advantages of using enzymes like PSL in this type of synthesis?
A: Enzymes like PSL offer several benefits in organic synthesis: * High Selectivity: They can distinguish between enantiomers, leading to high enantiomeric excess in the product.* Mild Reaction Conditions: Enzymatic reactions often proceed under mild conditions (e.g., lower temperatures, neutral pH), minimizing unwanted side reactions.* Sustainability: Enzymes are biodegradable and often derived from renewable resources, making them a greener alternative to some chemical catalysts. []
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